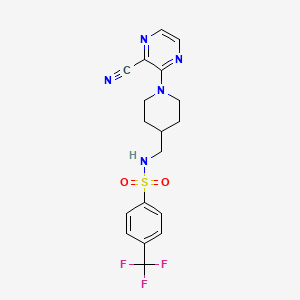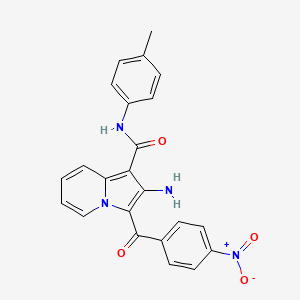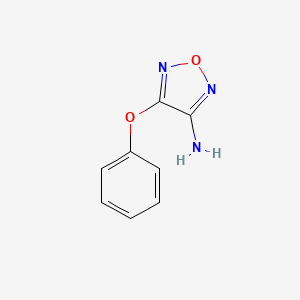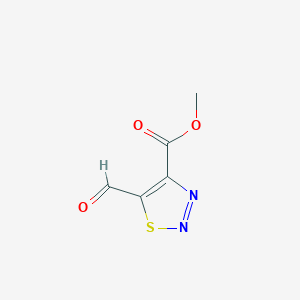![molecular formula C13H15N3O4S2 B2510072 3-{[1-(2-Metoxibencensulfonil)pirrolidin-3-il]oxi}-1,2,5-tiadiazol CAS No. 2097922-92-2](/img/structure/B2510072.png)
3-{[1-(2-Metoxibencensulfonil)pirrolidin-3-il]oxi}-1,2,5-tiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a methoxy group, a benzenesulfonyl group, and a thiadiazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The methoxy group (-OCH3) is a common substituent in organic chemistry, often contributing to the compound’s solubility. The benzenesulfonyl group is a sulfonyl group attached to a benzene ring, which can act as a leaving group in certain reactions. The thiadiazole ring is a heterocyclic compound containing two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, which is a type of secondary amine, could potentially make this compound a chiral molecule, meaning it could exist in two non-superimposable mirror image forms, or enantiomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring could potentially undergo reactions typical of secondary amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could enhance the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial anticonvulsivo de los derivados que contienen el anillo pirrolidina, incluido el 3-{[1-(2-Metoxibencensulfonil)pirrolidin-3-il]oxi}-1,2,5-tiadiazol . El sustituyente no aromático (sec-butil) en la posición 3 del anillo de pirrolidina-2,5-diona influye positivamente en la actividad anticonvulsiva.
- Un estudio sintetizó derivados de 6-(4-sustituido fenil)-2-(3,5-dimetil-1H-pirazol-1-il)imidazo[2,1-b][1,3,4]tiadiazol y evaluó su potencial anti-tuberculoso contra cepas de Mycobacterium tuberculosis. Notablemente, los compuestos que contienen el anillo pirrolidina (como el this compound) exhibieron una potente actividad anti-tuberculosa .
- Los investigadores han desarrollado y sintetizado nuevos derivados de aminoácidos heterocíclicos que contienen anillos de azetidina y oxetano. Estos compuestos, incluidos aquellos con el andamio pirrolidina, son de interés debido a sus posibles aplicaciones terapéuticas .
- La estereogenicidad de los carbonos en el anillo pirrolidina afecta significativamente el perfil biológico de los candidatos a fármacos. Los diferentes isómeros estereoisómeros y orientaciones espaciales de los sustituyentes pueden conducir a diferentes modos de unión con proteínas enantioselectivas .
- Los científicos han empleado dos estrategias sintéticas principales:
- El andamio pirrolidina permite una exploración eficiente del espacio del farmacóforo debido a la hibridación sp3, contribuyendo a la estereoquímica de la molécula. Su no planaridad (denominada "pseudorotación") mejora la cobertura tridimensional .
Actividad Anticonvulsiva
Propiedades Anti-Tuberculosas
Derivados de Aminoácidos Heterocíclicos
Estereoquímica y Modo de Unión
Estrategias Sintéticas
Exploración del Farmacóforo
Mecanismo De Acción
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence a variety of biological activities, potentially affecting multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Propiedades
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-19-11-4-2-3-5-12(11)22(17,18)16-7-6-10(9-16)20-13-8-14-21-15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKBPCUNFBOCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

)carb oxamide](/img/structure/B2509990.png)
![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)


![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)
![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)
![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)
![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)




